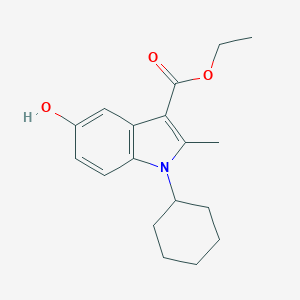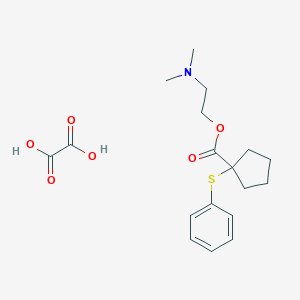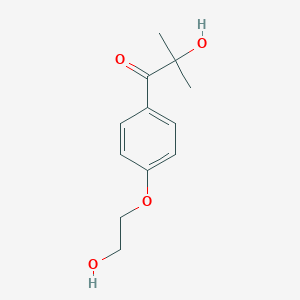
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate
Overview
Description
Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (ECHCMI) is an organic compound that has been studied for its potential industrial and scientific applications. ECHCMI is a colorless liquid and has a boiling point of 140°C. This compound is a derivative of indole-3-carboxylic acid and has been studied for its potential as a synthetic intermediate in the manufacture of pharmaceuticals, dyes, and other organic compounds.
Scientific Research Applications
Inhibition of Human 5-Lipoxygenase : A study by Peduto et al. (2014) discusses Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate (19), a derivative of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate, as a potent inhibitor of human 5-lipoxygenase. This inhibition is significant in cell-free assays and could suppress product synthesis in polymorphonuclear leukocytes (Peduto et al., 2014).
Potential Antiviral Activity : A compound structurally similar to this compound, namely Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, has been identified as a conformationally restricted analog of umifenovir with potential antiviral activity (Я. Бальзарини et al., 2014).
Photochemical Synthesis of 2,3-Homoindoles : The irradiation of ethyl 2-cyano-4-methyl-1,2-di-hydroquinoline-1-carboxylates in ethanol leads to the stereospecific synthesis of 2,3-homoindoles, which are useful intermediates for indole derivatives. This process indicates the potential for creating novel indole-based compounds (Ikeda et al., 1974).
Synthesis of 5-Substituted Indole Derivatives : Research by Pete et al. (2003) presents a novel synthetic method for preparing 5-formyl-1H-indole-2-carboxylates, using the CH2SO3H functionality as a masking formyl group. This method offers potential applications in organic synthesis and drug discovery (Pete et al., 2003).
Anti-Hepatitis B Virus Activity : Ethyl 5-hydroxy-1H-indole-3-carboxylate 7g has been shown to exhibit significant anti-hepatitis B virus activity, more potent than the positive control lamivudine (Zhao et al., 2006).
Large-Scale Manufacturing Feasibility : A study by Huang et al. (2010) indicates the feasibility of large-scale manufacturing of 5-hydroxy-2-methyl-1H-indole, which implies the potential for producing similar products including this compound derivatives (Huang et al., 2010).
Future Directions
The future directions of research on “Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications. For instance, indole derivatives have been reported to have diverse pharmacological activities and could be further investigated for their potential as therapeutic agents .
Mechanism of Action
Target of Action
The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .
Mode of Action
This compound acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .
Biochemical Pathways
The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .
Pharmacokinetics
Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver
Result of Action
The inhibition of 5-LO by this compound leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy
Properties
IUPAC Name |
ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMQLWMAUFGHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347875 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101782-20-1 | |
| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)


![(2-Methylbenzo[D]thiazol-6-YL)methanol](/img/structure/B25218.png)


![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)


![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)


